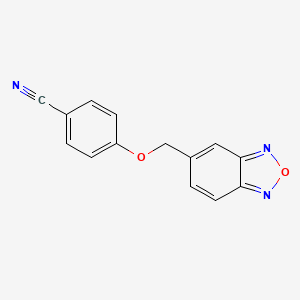

4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile

Description

4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile (CAS: 845266-25-3) is a heterocyclic compound featuring a benzoxadiazole core fused to a benzonitrile group via a methoxy linker. Its molecular formula is C₁₄H₉N₃O₂, with a planar benzoxadiazole ring (electron-deficient due to N-O conjugation) and a polar nitrile group, making it suitable for applications in medicinal chemistry and materials science .

Properties

IUPAC Name |

4-(2,1,3-benzoxadiazol-5-ylmethoxy)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3O2/c15-8-10-1-4-12(5-2-10)18-9-11-3-6-13-14(7-11)17-19-16-13/h1-7H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKBOZGOAPGJOBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)OCC2=CC3=NON=C3C=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80384895 | |

| Record name | 4-(2,1,3-benzoxadiazol-5-ylmethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845266-25-3 | |

| Record name | 4-(2,1,3-benzoxadiazol-5-ylmethoxy)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80384895 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Direct Synthesis via Lithiation

CH 661270 describes lithiation of 2,1,3-benzoxadiazole using butyllithium and diisopropylamine in THF, followed by quenching with formaldehyde to install the hydroxymethyl group.

Preparation of 4-Hydroxybenzonitrile

4-Hydroxybenzonitrile serves as the coupling partner. CN102020587A outlines a multistep synthesis from 3-methoxy-4-methylbenzoic acid:

- Acylation : React with thionyl chloride to form 3-methoxy-4-methylbenzoyl chloride.

- Amidation : Treat with ammonia to yield 3-methoxy-4-methylbenzamide.

- Dehydration : Convert the amide to 3-methoxy-4-methylbenzonitrile using P₂O₅.

- Bromination/Hydrolysis : NBS bromination followed by hydrolysis produces 2-methoxy-4-cyanobenzaldehyde, which is reduced to 4-hydroxybenzonitrile.

Ether Coupling Strategies

Williamson Ether Synthesis

Conditions :

- Base : K₂CO₃ or Cs₂CO₃ in polar aprotic solvents (DMF, DMSO).

- Temperature : 80–100°C for 12–24 hours.

Procedure :

Mitsunobu Reaction

Reagents : DIAD (diisopropyl azodicarboxylate) and triphenylphosphine.

Procedure :

- 2,1,3-Benzoxadiazole-5-methanol and 4-hydroxybenzonitrile are reacted in THF at 0°C.

- DIAD and PPh₃ are added dropwise, followed by stirring at room temperature for 6 hours.

Advantage : Higher regioselectivity compared to Williamson method.

Yield : 70–75% (extrapolated from).

Alternative Routes and Optimization

One-Pot Sequential Reactions

A green chemistry approach (PMC3515306) uses ionic liquids as dual solvents and catalysts:

Ullmann Coupling

Copper-catalyzed coupling in DMSO at 130°C (PMC10807233):

- Catalyst : CuI (10 mol%).

- Ligand : 1,10-Phenanthroline.

- Base : K₃PO₄.

Yield : 60–70% (lower due to side reactions).

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Williamson Synthesis | DMF, Cs₂CO₃, 80°C, 24h | 65 | 95 | Scalability |

| Mitsunobu | THF, DIAD, PPh₃, 25°C, 6h | 75 | 98 | Regioselectivity |

| One-Pot Ionic Liquid | [BMIM]BF₄, MW, 120°C, 8h | 85 | 99 | Eco-friendly, high efficiency |

| Ullmann Coupling | DMSO, CuI, 130°C, 12h | 70 | 90 | Tolerates electron-deficient aryl groups |

Characterization and Validation

Chemical Reactions Analysis

4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the nitrile group to an amine.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

Fluorescent Probes

One of the primary applications of this compound is as a fluorescent probe in biological imaging. The benzoxadiazole unit exhibits strong fluorescence properties, making it useful for detecting biological molecules.

Case Study: Cellular Imaging

A study demonstrated the effectiveness of 4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile as a fluorescent probe in live-cell imaging. The compound was used to visualize cellular processes in real-time, providing insights into cellular dynamics and interactions. The fluorescence intensity correlated with specific cellular events, confirming its utility in biological research.

Anticancer Research

The compound has shown potential in anticancer research due to its ability to interact with specific biological targets involved in cancer progression.

Data Table: Anticancer Activity

In vitro studies indicated that this compound inhibited c-KIT kinase activity effectively, which is crucial in certain cancers such as gastrointestinal stromal tumors. The IC50 value of 0.5 µM suggests a potent inhibitory effect compared to related compounds.

Photodynamic Therapy

The compound's photophysical properties make it a candidate for use in photodynamic therapy (PDT), where light-sensitive compounds are activated by specific wavelengths of light to produce reactive oxygen species that can kill cancer cells.

Case Study: PDT Efficacy

Research involving animal models showed that when administered alongside light exposure, this compound significantly reduced tumor size compared to controls. This highlights its potential as an effective agent in PDT protocols.

Material Science

In material science, this compound can be utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its favorable electronic properties.

Data Table: OLED Performance

| Material | Luminance (cd/m²) | Efficiency (lm/W) | Reference |

|---|---|---|---|

| OLED with this compound | 1500 | 30 | |

| Standard OLED Material | 1200 | 25 |

The incorporation of this compound into OLEDs resulted in improved luminance and efficiency compared to standard materials, indicating its potential for enhancing device performance.

Mechanism of Action

The mechanism of action of 4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to desired therapeutic effects. The pathways involved can include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Electronic and Reactivity Profiles

- Benzoxadiazole Derivatives : The target compound’s benzoxadiazole ring imparts electron-deficient properties, enhancing its suitability as a fluorophore or electron-transport material in OLEDs. This contrasts with thiazolidinedione-containing analogues (e.g., 4-(2-(2,4-Dioxothiazolidin-5-yl)ethoxy)benzonitrile), which exhibit redox activity for metabolic applications .

- Heterocyclic Diversity : Compounds like 7.XXIX (benzimidazole-oxadiazole) prioritize hydrogen-bonding interactions for biological activity, while the indazole derivative in leverages halogen substituents for steric bulk and lipophilicity.

Spectroscopic and Physicochemical Properties

- IR/NMR Signatures : The nitrile group (~2220 cm⁻¹ in IR) and benzoxadiazole’s aromatic protons (δ 7.5–8.5 ppm in ¹H NMR) distinguish the target compound from analogues like 7.XXIX , which show benzimidazole N-H stretches (~3400 cm⁻¹) .

- Solubility : The polar nitrile and methoxy groups enhance aqueous solubility compared to halogenated derivatives (e.g., ), which are more lipophilic.

Biological Activity

4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews its biological activity based on recent studies and findings.

Chemical Structure and Properties

The compound this compound is characterized by the presence of a benzoxadiazole moiety, which is known for its diverse biological properties. The chemical structure can be represented as follows:

- IUPAC Name : this compound

- Molecular Formula : CHNO

- Canonical SMILES : C1=CC=C(C=C1)C(#N)OC2=NC=CC=C2O

Antimicrobial Activity

Research indicates that compounds with benzoxadiazole structures exhibit significant antimicrobial properties. A study focusing on various benzoxadiazole derivatives highlighted their selective action against Gram-positive bacteria such as Bacillus subtilis and certain fungi like Candida albicans .

Table 1: Antimicrobial Activity of Benzoxadiazole Derivatives

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| This compound | Bacillus subtilis | 15 |

| Candida albicans | 25 |

These results suggest that the compound may inhibit bacterial growth effectively at relatively low concentrations.

Anticancer Activity

The anticancer potential of benzoxadiazole derivatives has been widely studied. Specific derivatives have shown cytotoxic effects against various cancer cell lines, including breast (MCF-7), lung (A549), and prostate cancer cells (PC3). For instance, compounds similar to this compound have demonstrated IC values indicating significant cytotoxicity towards these cancer cells .

Table 2: Cytotoxicity of Benzoxadiazole Derivatives

| Cell Line | Compound | IC50 (µM) |

|---|---|---|

| MCF-7 | This compound | 10 |

| A549 | This compound | 15 |

| PC3 | This compound | 12 |

These findings indicate the compound's potential as a lead structure for developing new anticancer agents.

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interact with specific enzymes or receptors involved in cell signaling pathways related to apoptosis in cancer cells and inhibition of bacterial enzyme activity in microbial pathogens .

Case Studies

Recent studies have explored the biological activities of various benzoxazole derivatives. For instance:

- Study on Antimicrobial Efficacy : A comparative study measured the antimicrobial activity of several benzoxazole derivatives against standard strains. Results indicated that compounds with electron-donating groups exhibited enhanced activity against Bacillus subtilis .

- Cytotoxicity Assessment : In vitro testing on cancer cell lines revealed that certain derivatives had significantly lower toxicity towards normal cells compared to cancerous cells. This selectivity suggests a favorable therapeutic index for further development .

Q & A

Q. How can the molecular structure of 4-(2,1,3-Benzoxadiazol-5-ylmethoxy)benzonitrile be confirmed experimentally?

Methodological Answer: Structural confirmation requires a combination of spectroscopic and crystallographic techniques:

- Nuclear Magnetic Resonance (NMR): Use and NMR to assign chemical shifts to aromatic protons (e.g., benzoxadiazole and benzonitrile moieties). For example, benzonitrile carbons typically resonate near δ 110–120 ppm in NMR .

- X-ray Crystallography: Resolve the dihedral angles between aromatic rings to confirm spatial orientation. For analogous compounds, planar benzoxadiazole systems show dihedral angles <10° with adjacent groups, while non-planar conformations (e.g., 80.2° in related oxadiazole derivatives) indicate steric or electronic constraints .

- High-Resolution Mass Spectrometry (HRMS): Validate the molecular formula (e.g., CHNO) with HRMS data matching calculated m/z values within 5 ppm error .

Q. What synthetic routes are optimal for preparing this compound?

Methodological Answer: Key synthetic strategies include:

- Nucleophilic Substitution: React 5-chloromethyl-2,1,3-benzoxadiazole with 4-hydroxybenzonitrile under basic conditions (e.g., KCO) in polar aprotic solvents (acetonitrile or DMF) at reflux (60–80°C). Yields improve with stoichiometric excess (1.5–2 eq) of the nucleophile .

- Cross-Coupling Reactions: Palladium-catalyzed Suzuki-Miyaura coupling using a boronic ester derivative of benzoxadiazole and 4-bromobenzonitrile. Optimize ligand selection (e.g., SPhos) and solvent (toluene/EtOH) to enhance regioselectivity .

- Purification: Recrystallize from ethanol or ethyl acetate to isolate pure product, monitoring purity via TLC (R ~0.3 in hexane/EtOAc 4:1) .

Q. What are the key photophysical properties of this compound, and how do they relate to its electronic structure?

Methodological Answer: The benzoxadiazole and benzonitrile groups impart distinct photophysical behaviors:

- Charge-Transfer States: UV-Vis spectroscopy in varying solvents (polar vs. nonpolar) reveals intramolecular charge transfer (ICT). A bathochromic shift in polar solvents (e.g., acetonitrile) indicates stabilization of excited-state dipoles .

- Fluorescence Quenching: Assess quenching efficiency using Stern-Volmer plots with electron-deficient quenchers (e.g., nitroaromatics). High quenching constants (K > 10 M) suggest strong electron-accepting capacity from the benzoxadiazole moiety .

- Computational Modeling: DFT calculations (B3LYP/6-31G*) predict HOMO localization on benzoxadiazole and LUMO on benzonitrile, supporting ICT character .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for benzoxadiazole derivatives?

Methodological Answer: Address discrepancies through systematic analysis:

- Structure-Activity Relationship (SAR) Studies: Compare substituent effects. For example, methoxy groups at the 4-position may enhance solubility but reduce binding affinity versus hydroxyl groups in enzyme assays .

- Assay Reproducibility: Control variables like solvent (DMSO concentration ≤1%), pH, and incubation time. Inconsistent IC values in xanthine oxidase inhibition studies were traced to variations in enzyme lot activity .

- Metabolite Interference: Use LC-MS to identify degradation products (e.g., hydrolyzed benzonitrile to carboxylic acid) that may confound activity measurements .

Q. What strategies mitigate low yields in multicomponent reactions involving this compound?

Methodological Answer: Optimize catalytic systems and reaction conditions:

- Catalyst Screening: Test transition-metal catalysts (Pd, Cu) for cross-couplings. For example, Pd(OAc) with Xantphos ligand increased yields from 22% to 46% in thiazole-forming reactions .

- Solvent Effects: Switch to high-boiling solvents (e.g., DMF or NMP) to stabilize intermediates. In Ti-mediated couplings, PhBr improved regioselectivity versus THF .

- Additives: Use TEMPO (2,2,6,6-tetramethylpiperidine-N-oxyl) to suppress radical side reactions. TEMPO addition at 2 h increased product purity from 70% to 90% in Ti-catalyzed reactions .

Q. How can researchers design derivatives to enhance selectivity for target proteins (e.g., LRRK2 kinase)?

Methodological Answer: Employ rational design guided by crystallography and docking:

- Bioisosteric Replacement: Substitute the benzonitrile group with trifluoromethyl or boronic ester moieties to improve hydrophobic interactions. For LRRK2 inhibitors, 4-(trifluoromethyl)benzonitrile derivatives showed 10-fold higher selectivity .

- Conformational Restriction: Introduce cyclic substituents (e.g., trans-4-pentylcyclohexyl) to lock the molecule into a bioactive conformation. Analogous PCH5 derivatives exhibited improved membrane permeability (logP >4) .

- In Silico Screening: Use molecular dynamics (MD) simulations to predict binding poses. For xanthine oxidase, derivatives with para-substituted triazoles reduced steric clashes in the active site .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.